Evidence Dimension 1: Exo vs. Endo Stereochemical Identity Confirmed by Distinct MDL Numbers and Vendor Purity Specifications
The target exo compound (CAS 1864060-40-1) and its endo diastereomer (CAS 1932230-02-8) are unambiguously distinct chemical entities, as evidenced by separate CAS registrations and MDL numbers (exo: MFCD28348445; endo: MFCD28348446) [1]. The exo isomer is commercially supplied at ≥98% purity (Leyan, Chemscene), while the endo isomer is typically listed at ≥95% minimum purity . Although both share identical molecular formula and weight, the exo configuration orients the bulky trifluoroacetamido group away from the Boc-protected nitrogen, minimizing adverse steric interactions in downstream coupling reactions [1].
| Evidence Dimension | Stereochemical identity and commercial purity |
|---|---|
| Target Compound Data | CAS 1864060-40-1; MDL MFCD28348445; purity ≥98% (HPLC) |
| Comparator Or Baseline | CAS 1932230-02-8; MDL MFCD28348446; purity ≥95% |
| Quantified Difference | Distinct CAS/MDL numbers confirm non-interchangeable diastereomers; 3 percentage-point purity advantage for exo isomer in commercial specifications |
| Conditions | Vendor Certificate of Analysis specifications; MDL registry |
Why This Matters
Procurement of the incorrect diastereomer introduces an uncontrolled stereochemical variable that can alter reaction diastereoselectivity and target binding, making CAS-number verification a critical procurement gate.
- [1] PubChem. N-(exo-7-Boc-7-azabicyclo[2.2.1]heptan-2-yl) trifluoroacetamide. Compound Summary, CID 121521891. https://pubchem.ncbi.nlm.nih.gov/compound/121521891 View Source
